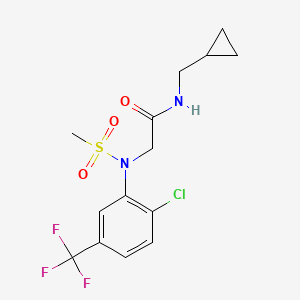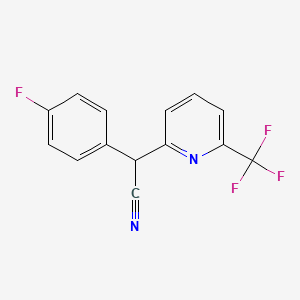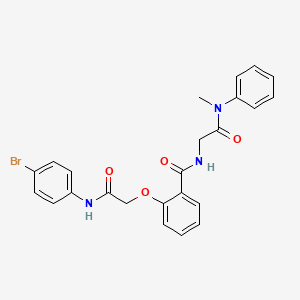
MGAT2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MGAT2-IN-2 is a potent inhibitor of acyl CoA:monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in the synthesis of diacylglycerol and triacylglycerol. This compound has shown significant potential in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease by modulating lipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MGAT2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MGAT2-IN-2 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
MGAT2-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.
Biology: Helps in understanding the role of MGAT2 in cellular processes.
Medicine: Investigated for its potential in treating metabolic disorders like obesity and non-alcoholic fatty liver disease.
Industry: Used in the development of therapeutic agents targeting lipid metabolism .
Mecanismo De Acción
MGAT2-IN-2 exerts its effects by inhibiting the activity of acyl CoA:monoacylglycerol acyltransferase 2. This enzyme is crucial for the synthesis of diacylglycerol and triacylglycerol, which are important components of lipid metabolism. By inhibiting MGAT2, this compound reduces the synthesis of these lipids, thereby modulating lipid levels in the body. This inhibition affects various molecular targets and pathways involved in lipid metabolism, including the reduction of triglyceride levels and the improvement of insulin sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
BMS-963272: Another potent MGAT2 inhibitor with similar applications in treating metabolic disorders.
S-309309: A novel MGAT2 inhibitor that enhances intestinal fatty acid beta-oxidation and provides metabolic benefits in diet-induced obesity models
Uniqueness
MGAT2-IN-2 stands out due to its high potency and specificity for MGAT2. It has shown significant efficacy in preclinical models, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Número CAS |
1710630-11-7 |
|---|---|
Fórmula molecular |
C₂₆H₂₁F₅N₄O₄S |
Peso molecular |
580.53 |
Nombre IUPAC |
5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37) |
Clave InChI |
RGDHGNPUKLLPLT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCN3C(=O)NC5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)
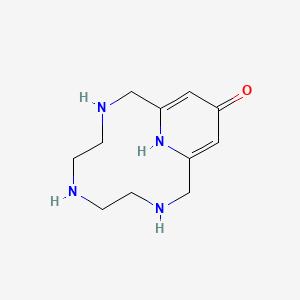
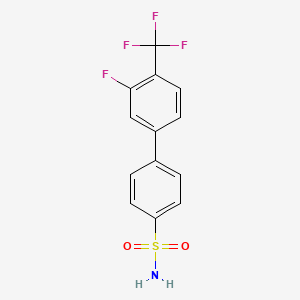

![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)
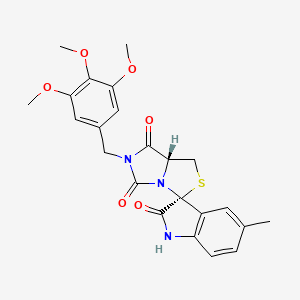
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

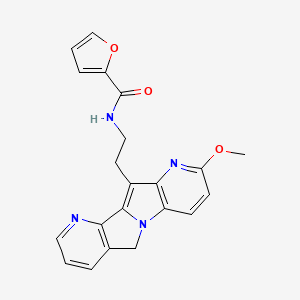
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

